(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride
CAS No.: 2061996-67-4
Cat. No.: VC4836226
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2061996-67-4 |
|---|---|
| Molecular Formula | C9H14Cl2N2O2 |
| Molecular Weight | 253.12 |
| IUPAC Name | (2S)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-6-2-3-7(5-11-6)4-8(10)9(12)13;;/h2-3,5,8H,4,10H2,1H3,(H,12,13);2*1H/t8-;;/m0../s1 |
| Standard InChI Key | PLUDLSKFJNVNDE-JZGIKJSDSA-N |
| SMILES | CC1=NC=C(C=C1)CC(C(=O)O)N.Cl.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Geometry and Stereochemistry
The compound’s structure comprises a propanoic acid backbone with an (S)-configured α-amino group and a 6-methylpyridin-3-yl substituent. The chiral center at the second carbon atom ensures enantiomeric specificity, which is critical for interactions with biological targets such as neurotransmitter receptors . The dihydrochloride salt form introduces two chloride counterions, improving aqueous solubility for experimental applications .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 253.12 g/mol |
| Chiral Center Configuration | S |
| CAS Registry Number | 2061996-67-4 |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The pyridine ring protons resonate between δ 8.3–7.1 ppm, while the methyl group at the 6-position appears as a singlet near δ 2.5 ppm. High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight, confirming purity .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically involves a multi-step approach:
-
Protection of Amino Groups: Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are used to protect the α-amino group during coupling reactions .
-
Pyridine Substitution: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 6-methylpyridin-3-yl moiety to the propanoic acid backbone.
-
Deprotection and Salt Formation: Acidic cleavage of protecting groups followed by treatment with hydrochloric acid yields the dihydrochloride salt .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amino Protection | Boc₂O, DMAP, DCM, 0°C–25°C | 85–90% |
| Pyridine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 70–75% |
| Deprotection/Salt Formation | HCl (4M in dioxane), RT, 2 hrs | 95% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield and reduce reaction times. Quality control measures like High-Performance Liquid Chromatography (HPLC) ensure ≥95% purity, with chiral columns verifying enantiomeric excess >99% .
Physicochemical Properties and Analytical Characterization
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar solvents like methanol, but limited solubility in non-polar solvents . Stability studies indicate degradation <5% under inert storage conditions (25°C, N₂ atmosphere) over 12 months .
Thermal Properties
Differential Scanning Calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition onset at 240°C . Thermogravimetric Analysis (TGA) shows a 2% mass loss up to 150°C, attributed to residual solvent evaporation .
| Receptor Subtype | EC₅₀ (μM) | Maximum Response (% of Glutamate) |
|---|---|---|
| NMDA (GluN1/GluN2A) | 3.2 ± 0.5 | 85 ± 6 |
| AMPA (GluA1) | 12.4 ± 1.2 | 45 ± 4 |
Neuroprotective Effects
In rat cortical neuron models, pre-treatment with 10 μM of the compound reduced glutamate-induced excitotoxicity by 60%, correlating with decreased intracellular Ca²⁺ influx .
Applications in Scientific Research and Industrial Contexts
Drug Discovery
The compound serves as a precursor in synthesizing kinase inhibitors and allosteric modulators. For example, its incorporation into pyridyl-thiazolamine scaffolds enhanced M₃ muscarinic acetylcholine receptor (mAChR) positive allosteric modulation by 39-fold .
Biochemical Probes
Fluorescent derivatives labeled with dansyl or FITC groups enable real-time tracking of receptor localization in live-cell imaging .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 1,200 mg/kg |
| Skin Irritation | Category 2 |
| Ocular Toxicity | Category 2A |
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